2-Hydroxy-6-(trifluoromethyl)benzonitrile
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Overview
Description
2-Hydroxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the benzonitrile core. One common method involves the trifluoromethylation of a suitable precursor, followed by hydroxylation. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The hydroxylation step can be carried out using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-Hydroxy-6-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity . The nitrile group can participate in various biochemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
- 2-Chloro-6-(trifluoromethyl)benzonitrile
Uniqueness
2-Hydroxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZKSGPBUSKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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